Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Description

Structural Identity and Nomenclature

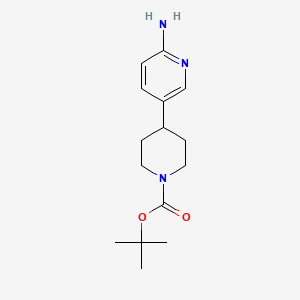

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C₁₅H₂₃N₃O₂ and a molecular weight of 277.37 g/mol . Its IUPAC name reflects its structural components: a piperidine ring substituted at the 4-position with a 6-aminopyridin-3-yl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The compound’s SMILES notation, CC(C)(C)OC(=O)N1CCC(C2=CC=C(N)N=C2)CC1 , further clarifies its connectivity.

| Property | Value |

|---|---|

| CAS Registry Number | 1198408-35-3 |

| Molecular Formula | C₁₅H₂₃N₃O₂ |

| Molecular Weight | 277.37 g/mol |

| IUPAC Name | This compound |

The Boc group serves as a transient protective moiety for the secondary amine in synthetic workflows, enabling selective functionalization of the aminopyridine subunit.

Historical Context of Nitrogen-Containing Heterocyclic Compounds

Nitrogen heterocycles, such as pyridine and piperidine, have shaped organic chemistry since their discovery. Pyridine was first isolated in 1849 by Thomas Anderson from bone oil, while piperidine’s saturated structure was characterized later as a key alkaloid scaffold. The Chichibabin reaction (1924), which facilitates direct amination of pyridines, revolutionized access to aminopyridine derivatives like the 6-aminopyridin-3-yl subunit in this compound. These advances laid the groundwork for modern pharmaceutical intermediates, where protected amines and aromatic systems are critical for drug design.

Position in Chemical Taxonomy

This compound belongs to two heterocyclic classes:

- Aromatic heterocycles : The 6-aminopyridin-3-yl group is a pyridine derivative, adhering to Hückel’s rule with six π-electrons.

- Saturated heterocycles : The piperidine ring is a six-membered, fully saturated nitrogen-containing system, classified as an aliphatic heterocycle.

The Boc group further categorizes it as a carbamate, a class of compounds widely used in medicinal chemistry to modulate solubility and reactivity. Its dual heterocyclic nature enables diverse electronic interactions, making it valuable in targeting biological systems.

Relationship to Other Aminopyridine Derivatives

Aminopyridines exhibit bioactivity dependent on substitution patterns. For example:

The 6-aminopyridin-3-yl group in this compound distinguishes it from derivatives like 2-aminopyridine, which are more reactive toward electrophilic substitution due to ortho/para-directing effects. Conversely, the 6-amino group in this compound may enhance hydrogen-bonding potential in molecular recognition processes.

Properties

IUPAC Name |

tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJYTOMOCDGLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678625 | |

| Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198408-35-3 | |

| Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Grignard Addition and Hydroxy Intermediate Formation

Fluorenylmethyl N-(5-bromopyridin-2-yl)carbamate undergoes halogen-magnesium exchange with isopropylmagnesium chloride-lithium chloride in tetrahydrofuran (THF) at 5–20°C, generating a pyridyl Grignard reagent. This nucleophile adds to N-tert-butoxycarbonyl-4-piperidone, yielding 4-(6-fluorenylformamido-3-pyridyl)-4-hydroxy-N-tert-butoxycarbonylpiperidine. Key parameters include:

-

Molar ratios : 1 : 1.1–1.4 (Grignard reagent : ketone)

-

Solvents : THF, 2-methyltetrahydrofuran, or dioxane

-

Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and crystallization from methyl tert-butyl ether (MTBE)

Step 2: Hydroxy Group Reduction and Deprotection

The hydroxy intermediate is reduced using triethylsilane (Et₃SiH) and boron trifluoride diethyl etherate (BF₃·Et₂O) in acetonitrile at −10 to −5°C, followed by Fmoc deprotection with aqueous sodium carbonate or piperidine. This one-pot sequence affords the target compound in 86–89% yield with ≥99.5% purity after MTBE recrystallization.

Advantages Over Traditional Methods :

-

Eliminates palladium catalysts and hydrogenation equipment

-

Higher yield (86–89% vs. 60–70%)

-

Simplified purification (crystallization vs. column chromatography)

Comparative Analysis of Synthetic Methods

Industrial Production Considerations

The Grignard method’s scalability stems from:

-

Solvent Selection : Acetonitrile and MTBE enable easy recovery and reuse.

-

Crystallization-Based Purification : Avoids chromatography, reducing time and waste.

-

Temperature Control : Mild conditions (−10 to 20°C) compatible with standard reactors.

Optimization studies in the patent highlight:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reduction: Palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere.

Substitution: Various nucleophiles under basic conditions.

Coupling Reactions: Palladium catalysts with appropriate ligands and bases.

Major Products Formed

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling Reactions: Biaryl or other coupled products.

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of several important pharmaceuticals, particularly those targeting cancer treatment. Notably, it is involved in the production of:

- Palbociclib : An oral inhibitor used for treating estrogen receptor-positive breast cancer. The compound enhances progression-free survival rates when combined with letrozole, making it a vital component in modern oncology .

- Ribociclib : Another targeted cancer therapy that utilizes this compound as an intermediate. Ribociclib is also aimed at treating ER-positive and HER2-negative breast cancer .

Case Study 1: Synthesis Methodology

A study demonstrated the effective synthesis of this compound using a photocatalytic method. The reaction was carried out in anhydrous dichloroethane with controlled conditions yielding a high purity product (95% yield) after purification via column chromatography .

Case Study 2: Clinical Relevance

Research highlighted that palbociclib, synthesized using this compound, significantly improves outcomes for patients with advanced breast cancer. The FDA's accelerated approval for palbociclib underscores its importance in therapeutic regimens for cancer treatment, reflecting a growing market demand projected to exceed billions annually .

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Environmental Impact | Complexity |

|---|---|---|---|

| Traditional Synthesis | Low | High | High |

| Photocatalytic Synthesis | 95 | Low | Low |

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients, where it may interact with specific molecular targets such as enzymes or receptors. The aminopyridine moiety can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

Piperidine vs. Piperazine Derivatives

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 864291-87-2) Key Difference: Replacement of the piperidine ring with a piperazine ring introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and altering basicity. Similarity Score: 0.63 (compared to the target compound) . Implications: The piperazine analog may exhibit improved solubility in aqueous environments due to increased polarity.

Aromatic Substituent Modifications

Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate Key Difference: Substitution of the aminopyridine group with a lipophilic trifluoromethylphenyl group. Molecular Weight: 328.15 g/mol (C₁₇H₂₀F₃NO₂) .

Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate Key Difference: Chloropyrazine substituent replaces the aminopyridine. Implications: The electron-withdrawing chlorine atom reduces nucleophilicity compared to the amino group, affecting reactivity in cross-coupling reactions .

Structural Complexity and Elemental Composition

Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

Comparative Data Table

Research Findings and Implications

- Similarity Scores : Computational analysis (e.g., Tanimoto coefficients) highlights structural divergence. For example, piperazine analogs score 0.63, while indazole derivatives (e.g., CAS 1022150-11-3) score 0.57 .

- Synthetic Flexibility: The target compound’s aminopyridine group enables diverse functionalization (e.g., amide coupling, Suzuki-Miyaura reactions), whereas chloro- or nitro-substituted analogs require additional reduction steps .

- Pharmacological Potential: The amino group in the target compound enhances binding to biological targets (e.g., kinases), contrasting with non-polar derivatives like trifluoromethylphenyl analogs .

Biological Activity

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (CAS No. 1198408-35-3) is a compound of significant interest in medicinal chemistry due to its biological properties, particularly its role as a selective inhibitor of cell cycle-dependent kinases (CDKs), specifically CDK4 and CDK6. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

- Molecular Formula : C₁₅H₂₃N₃O₂

- Molecular Weight : 277.36 g/mol

- Purity : Typically around 95% in commercial preparations .

This compound has been identified as a potent inhibitor of CDK4 and CDK6, which are critical regulators of the cell cycle. These kinases are often overactive in cancer cells, leading to uncontrolled proliferation. By inhibiting these kinases, the compound effectively induces cell cycle arrest and exhibits anti-tumor activity.

Binding Affinity and Selectivity

Research indicates that the compound binds to the kinase-inactive conformation of CDK6, interacting with key residues in the hinge region and contributing to its selectivity for CDK4/6 over other kinases . The structural features that facilitate this interaction include:

- Amino Group : Enhances binding affinity through hydrogen bonding.

- Piperidine Ring : Provides a stable scaffold for interaction with the target enzyme.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

- IC₅₀ Values : Typically in the low nanomolar range for CDK4/6 inhibition.

- Selectivity Index : High selectivity for CDK4/6 compared to other kinases, reducing off-target effects .

In Vivo Studies

Preclinical studies have shown promising results:

- Tumor Models : In xenograft models, treatment with this compound resulted in significant tumor regression compared to control groups.

- Safety Profile : Toxicological assessments indicate manageable side effects, primarily gastrointestinal disturbances at high doses.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer : A study demonstrated that combining this compound with traditional chemotherapy agents enhanced anti-tumor efficacy in triple-negative breast cancer models.

- Lung Cancer : In non-small cell lung cancer (NSCLC) models, it was effective in overcoming resistance mechanisms associated with CDK4/6 inhibitors .

Comparative Analysis with Other Compounds

| Compound Name | Target Kinase | IC₅₀ (nM) | Selectivity for CDK4/6 |

|---|---|---|---|

| This compound | CDK4/6 | <10 | High |

| Palbociclib | CDK4/6 | 15 | Moderate |

| Ribociclib | CDK4/6 | 20 | Moderate |

Q & A

Q. What are the recommended safety protocols for handling Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Respiratory Protection : Use NIOSH-approved respirators when handling powders to avoid inhalation of aerosols .

- Skin/Eye Protection : Wear nitrile gloves and chemical-resistant goggles; ensure eyewash stations are accessible .

- Ventilation : Work in a fume hood to minimize exposure to vapors or dust .

- Fire Safety : Use dry chemical powder or CO₂ extinguishers; avoid water jets due to potential splashing .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR to verify the tert-butyl group (1.2–1.4 ppm for ) and piperidine/aminopyridine moieties .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via HRMS or LC-MS) to match the expected molecular formula.

- HPLC Purity Analysis : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) .

Q. What are the critical steps for synthesizing this compound?

Methodological Answer: While direct synthesis data is limited, analogous piperidine-carboxylate syntheses suggest:

Aminopyridine Functionalization : Introduce the 6-aminopyridin-3-yl group via Buchwald-Hartwig amination .

Piperidine Protection : Use tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, TEA) in DCM at 0–20°C to protect the piperidine nitrogen .

Purification : Isolate via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

- Solubility Profiling : Test in solvents (DMSO, ethanol, water) under controlled pH and temperature. For example, light yellow solids (as reported) may show limited aqueous solubility .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability of the Boc group .

- Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to identify trends .

Q. What strategies optimize stereochemical purity during synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers .

- Asymmetric Catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the piperidine center .

- Crystallization : Recrystallize intermediates in polar aprotic solvents (e.g., acetonitrile) to isolate desired diastereomers .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., Boc deprotection kinetics) using software like Gaussian or ORCA to predict activation energies .

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) to guide functionalization of the aminopyridine group .

- Machine Learning : Train models on existing piperidine-carboxylate reaction datasets to forecast optimal conditions (e.g., solvent, catalyst) .

Data Contradiction Analysis

Q. How to address conflicting toxicity data in literature?

Methodological Answer:

- Tiered Testing : Start with in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo models (e.g., rodent acute toxicity) .

- Dose-Response Studies : Quantify LC₅₀/EC₅₀ values using standardized protocols (OECD Guidelines) to resolve variability in reported toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.